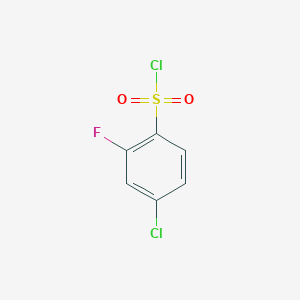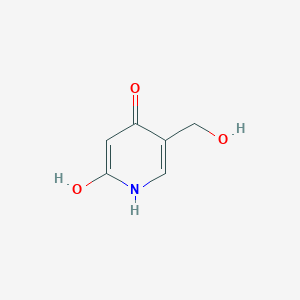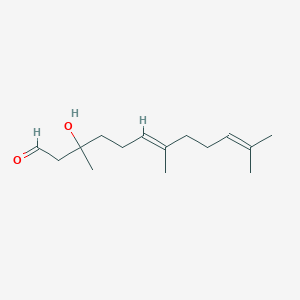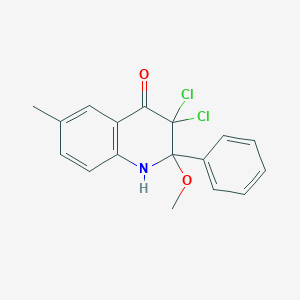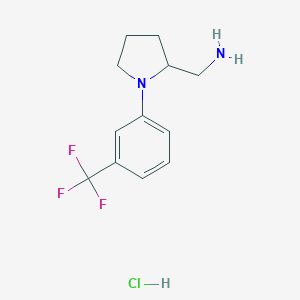
(+-)-1-(3-(Trifluoromethyl)phenyl)-2-pyrrolidinemethanamine monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+-)-1-(3-(Trifluoromethyl)phenyl)-2-pyrrolidinemethanamine monohydrochloride, commonly known as TFMPA, is a chemical compound that has been studied for its potential applications in scientific research. It is a chiral compound with two enantiomers that have different biological activities. TFMPA is a psychoactive substance that has been shown to have affinity for certain receptors in the brain, making it an interesting compound for researchers studying the central nervous system.
作用机制
TFMPA has been shown to act as a sigma-1 receptor agonist, which may explain its psychoactive effects. The sigma-1 receptor is a protein that is involved in a variety of cellular processes, including the regulation of ion channels and the modulation of neurotransmitter release. Activation of this receptor has been shown to have neuroprotective effects, making it a potential target for the development of new therapeutics.
Biochemical and Physiological Effects:
TFMPA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its psychoactive effects. It has also been shown to modulate the activity of certain ion channels, including the NMDA receptor and the GABA receptor. These effects may contribute to its potential therapeutic applications.
实验室实验的优点和局限性
TFMPA has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and both enantiomers can be produced using chiral chromatography. It has also been shown to have affinity for certain receptors in the brain, making it an interesting compound for researchers studying the central nervous system.
However, there are also limitations to the use of TFMPA in lab experiments. It is a psychoactive substance, which may make it difficult to control for confounding variables in experiments. It may also have potential side effects that could impact the results of experiments.
未来方向
There are many potential future directions for research on TFMPA. One area of interest is the development of new therapeutics that target the sigma-1 receptor. TFMPA may serve as a starting point for the development of new compounds with improved efficacy and safety profiles.
Another area of interest is the study of the biochemical and physiological effects of TFMPA on the brain. This may lead to a better understanding of the mechanisms underlying its psychoactive effects, and may provide insights into the development of new therapeutics for conditions such as depression, anxiety, and addiction.
Conclusion:
TFMPA is a chemical compound that has been studied for its potential applications in scientific research. It has been shown to have affinity for certain receptors in the brain, making it an interesting compound for researchers studying the central nervous system. TFMPA has several advantages for use in lab experiments, but there are also limitations to its use. There are many potential future directions for research on TFMPA, including the development of new therapeutics and the study of its biochemical and physiological effects on the brain.
合成方法
TFMPA can be synthesized using a variety of methods, including the reductive amination of 3-(Trifluoromethyl)benzaldehyde with pyrrolidine and formaldehyde. Other methods include the reaction of 3-(Trifluoromethyl)phenylacetic acid with pyrrolidine and thionyl chloride, or the reaction of 3-(Trifluoromethyl)phenylisocyanate with pyrrolidine. These methods have been used to produce both enantiomers of TFMPA, which can be separated using chiral chromatography.
科学研究应用
TFMPA has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for certain receptors in the brain, including the sigma-1 receptor and the dopamine transporter. This makes it an interesting compound for researchers studying the central nervous system, as it may have therapeutic potential for conditions such as depression, anxiety, and addiction.
属性
CAS 编号 |
142469-77-0 |
|---|---|
产品名称 |
(+-)-1-(3-(Trifluoromethyl)phenyl)-2-pyrrolidinemethanamine monohydrochloride |
分子式 |
C12H16ClF3N2 |
分子量 |
280.72 g/mol |
IUPAC 名称 |
[1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H15F3N2.ClH/c13-12(14,15)9-3-1-4-10(7-9)17-6-2-5-11(17)8-16;/h1,3-4,7,11H,2,5-6,8,16H2;1H |
InChI 键 |
WEEAKFFQZXFMDD-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)C2=CC=CC(=C2)C(F)(F)F)CN.Cl |
规范 SMILES |
C1CC(N(C1)C2=CC=CC(=C2)C(F)(F)F)CN.Cl |
同义词 |
[1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-yl]methanamine hydrochlorid e |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B116166.png)
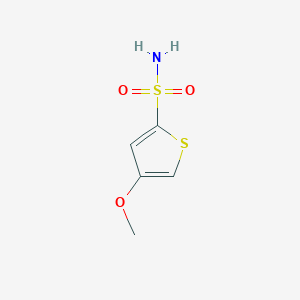
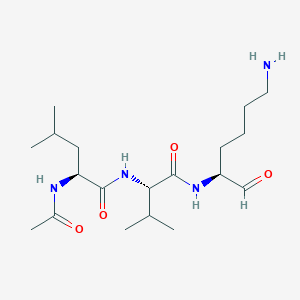
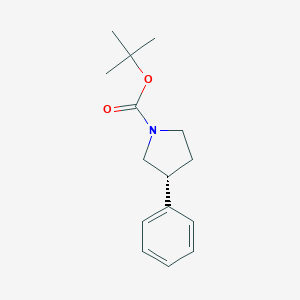


![Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate](/img/structure/B116179.png)


